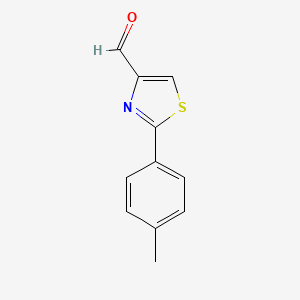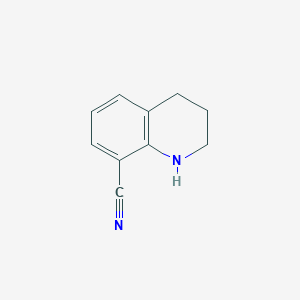
イソテルビナフィン, (E)-
概要
説明
Isoterbinafine, (E)- is a stereoisomer of terbinafine, an allylamine antifungal agent. It is primarily used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound is known for its broad-spectrum antifungal activity and is commonly used in both topical and oral formulations.
科学的研究の応用
Isoterbinafine, (E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of stereoisomerism and reaction mechanisms.
Biology: The compound is studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Isoterbinafine, (E)- is investigated for its potential use in treating various fungal infections and its pharmacokinetics.
Industry: The compound is used in the development of antifungal formulations for both human and veterinary use.
作用機序
Target of Action
Isoterbinafine, also known as Terbinafine Impurity C, primarily targets the fungal squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
Isoterbinafine interacts with its target by inhibiting the action of squalene monooxygenase . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . The lack of ergosterol weakens the fungal cell wall, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Isoterbinafine is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, Isoterbinafine disrupts the production of ergosterol, a key component of the fungal cell membrane . This disruption leads to an accumulation of squalene and a deficiency of ergosterol, which weakens the cell wall and leads to fungal cell death .
Pharmacokinetics
Isoterbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This property allows it to distribute into tissues and have a long terminal elimination half-life . .
Result of Action
The result of Isoterbinafine’s action is the death of fungal cells . By inhibiting the synthesis of ergosterol and causing an accumulation of squalene, Isoterbinafine weakens the fungal cell wall, leading to cell death .
生化学分析
Biochemical Properties
Isoterbinafine, (E)-, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol in fungi . By inhibiting squalene epoxidase, Isoterbinafine, (E)-, disrupts the production of ergosterol, leading to the accumulation of squalene and a deficiency in ergosterol. This disruption affects the integrity of the fungal cell membrane, ultimately resulting in fungal cell death .
Cellular Effects
Isoterbinafine, (E)-, influences various types of cells and cellular processes. In fungal cells, it inhibits the synthesis of ergosterol, which is essential for maintaining cell membrane integrity . This inhibition leads to the accumulation of squalene, causing cellular stress and eventual cell death. Additionally, Isoterbinafine, (E)-, can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key biomolecules involved in these processes . The compound’s impact on cell function is primarily observed in fungal cells, where it exerts its antifungal effects.
Molecular Mechanism
The molecular mechanism of Isoterbinafine, (E)-, involves the inhibition of squalene epoxidase, an enzyme responsible for converting squalene to 2,3-oxidosqualene, a precursor in the ergosterol synthesis pathway . By inhibiting this enzyme, Isoterbinafine, (E)-, prevents the formation of ergosterol, leading to a deficiency in this essential component of the fungal cell membrane . The accumulation of squalene and the lack of ergosterol disrupt the cell membrane’s structure and function, ultimately causing fungal cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoterbinafine, (E)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Isoterbinafine, (E)-, remains stable under certain conditions, but its degradation products can also impact cellular processes . Long-term exposure to Isoterbinafine, (E)-, in in vitro and in vivo studies has demonstrated sustained antifungal activity, although the compound’s efficacy may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of Isoterbinafine, (E)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, Isoterbinafine, (E)-, can exhibit toxic effects, including liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects .
Metabolic Pathways
Isoterbinafine, (E)-, is involved in several metabolic pathways, primarily related to its biotransformation and clearance from the body. The compound undergoes extensive metabolism in the liver, where it is converted into various metabolites . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of Isoterbinafine, (E)- . These metabolic pathways are crucial for the compound’s elimination and influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Isoterbinafine, (E)-, is transported and distributed through various mechanisms. The compound is highly lipophilic, allowing it to accumulate in fatty tissues, skin, and nails . Transporters and binding proteins may also play a role in its distribution, facilitating its movement across cell membranes and into specific cellular compartments . The localization and accumulation of Isoterbinafine, (E)-, in target tissues are essential for its antifungal activity .
Subcellular Localization
The subcellular localization of Isoterbinafine, (E)-, is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s lipophilic nature allows it to integrate into the lipid bilayer of the cell membrane, disrupting its structure and function . Additionally, Isoterbinafine, (E)-, may interact with specific targeting signals or undergo post-translational modifications that direct it to particular cellular compartments or organelles . These localization mechanisms are critical for the compound’s activity and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoterbinafine, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, (E)-6,6-dimethylhept-2-en-4-yn-1-ylamine.
Reaction with Naphthalene Derivative: This intermediate is then reacted with a naphthalene derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Isoterbinafine, (E)- in its pure form.
Industrial Production Methods
In industrial settings, the production of Isoterbinafine, (E)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction efficiency and selectivity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Isoterbinafine, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Isoterbinafine, (E)- can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
類似化合物との比較
Isoterbinafine, (E)- is compared with other similar compounds, such as:
Terbinafine: The parent compound, which is widely used as an antifungal agent.
Cis-Isoterbinafine: Another stereoisomer with different spatial arrangement and potentially different biological activity.
Naphthalene Derivatives: Compounds with similar structural features but varying antifungal properties.
Uniqueness
Isoterbinafine, (E)- is unique due to its specific stereochemistry, which can influence its binding affinity to the target enzyme and its overall antifungal efficacy. The (E)-configuration may result in different pharmacokinetic and pharmacodynamic properties compared to its stereoisomers.
特性
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMRYPSASRYXIN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187540-01-8 | |
| Record name | Isoterbinafine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187540018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTERBINAFINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWW3GBE13M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)





